2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
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Overview
Description
2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid is a complex organic compound with the molecular formula C11H12N6O5S . This compound is notable for its unique structure, which includes a tetrazole ring, a thiazine ring, and multiple functional groups.
Preparation Methods
The synthesis of 2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid involves multiple steps. One common synthetic route starts with the preparation of the tetrazole ring, which can be achieved through the reaction of nitriles with azides in the presence of a catalyst . The thiazine ring is then formed through a cyclization reaction involving appropriate precursors. The final compound is obtained by coupling the tetrazole and thiazine intermediates under specific reaction conditions .
Chemical Reactions Analysis
2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in biological systems . This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid include other tetrazole-containing molecules and thiazine derivatives . Some examples are:
Cefazolin EP Impurity I: This compound has a similar structure but includes additional functional groups, making it useful as a reference standard in pharmaceutical analysis.
Tetrazole derivatives: These compounds share the tetrazole ring and are often used in medicinal chemistry for their stability and biological activity.
The uniqueness of this compound lies in its combination of the tetrazole and thiazine rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H12N6O5S |
---|---|
Molecular Weight |
340.32 g/mol |
IUPAC Name |
2-[carboxy-[[2-(tetrazol-1-yl)acetyl]amino]methyl]-5-methylidene-2H-1,3-thiazine-4-carboxylic acid |
InChI |
InChI=1S/C11H12N6O5S/c1-5-3-23-9(14-7(5)10(19)20)8(11(21)22)13-6(18)2-17-4-12-15-16-17/h4,8-9H,1-3H2,(H,13,18)(H,19,20)(H,21,22) |
InChI Key |
MBQWUSFIWMGQJN-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)CN2C=NN=N2 |
Origin of Product |
United States |
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